

Structural Analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Overview

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Compound of Interest		
Compound Name:	(3S,4S)-1-Benzylpyrrolidine-3,4- diamine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine scaffold. This class of molecules is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrrolidine-containing compounds, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] The stereochemistry of the diamine substituents at the C3 and C4 positions is crucial in defining the molecule's three-dimensional structure and its subsequent interactions with biological targets.

[2] This technical guide provides a comprehensive overview of the structural analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, drawing upon data from related compounds and established analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** is presented below. These values are calculated based on its chemical structure and are essential for understanding its behavior in biological systems and for the design of analytical protocols.



Property	Value
Molecular Formula	C11H17N3
Molecular Weight	191.27 g/mol
IUPAC Name	(3S,4S)-1-benzylpyrrolidin-3,4-diamin
Stereochemistry	(3S,4S)
LogP (calculated)	0.8
Topological Polar Surface Area	52.04 Ų
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bonds	3

Structural Elucidation

The definitive structural analysis of **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** relies on a combination of crystallographic and spectroscopic techniques.

Crystallographic Analysis

While specific crystallographic data for **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** is not publicly available, analysis of the closely related compound, **(3S,4S)-1-Benzylpyrrolidine-3,4-diol**, provides valuable insights into the expected conformation of the pyrrolidine ring. The pyrrolidine ring in such structures typically adopts a twisted envelope conformation. The substituents at the 3 and 4 positions are in a trans configuration, minimizing steric hindrance.

Below are projected crystallographic parameters for **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** based on known structures of similar pyrrolidine derivatives.



Parameter	Predicted Value Range
Crystal System	Monoclinic or Orthorhombic
Space Group	P21 or P212121
C3-C4 Bond Length	1.53 - 1.55 Å
C3-N Bond Length	1.46 - 1.48 Å
C4-N Bond Length	1.46 - 1.48 Å
N-C3-C4-N Dihedral Angle	160° - 175°

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and stereochemistry of the molecule. Predicted chemical shifts for the key nuclei are presented below.

Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-5 (CH ₂)	2.8 - 3.2	m	-
H-3, H-4 (CH)	3.3 - 3.6	m	-
Benzyl CH ₂	3.7 - 3.9	S	-
Aromatic CH	7.2 - 7.4	m	-

| NH₂ | 1.5 - 2.5 | br s | - |

Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)



Carbon	Predicted Chemical Shift (ppm)
C-2, C-5 (CH ₂)	50 - 55
C-3, C-4 (CH)	55 - 60
Benzyl CH ₂	58 - 62
Aromatic CH	127 - 129

| Aromatic C (ipso) | 138 - 140 |

Mass Spectrometry (MS)

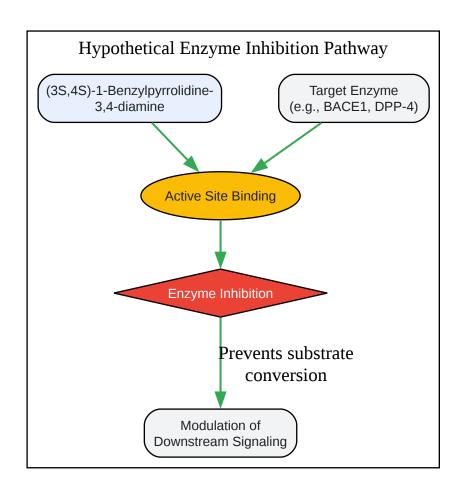
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be used to confirm the molecular formula. The expected protonated molecule [M+H]⁺ would have a calculated m/z of 192.1498. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the pyrrolidine ring.

Synthesis and Experimental Protocols

The synthesis of **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** can be achieved through a stereoselective route starting from a chiral precursor, such as L-tartaric acid. A representative synthetic workflow is outlined below.







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